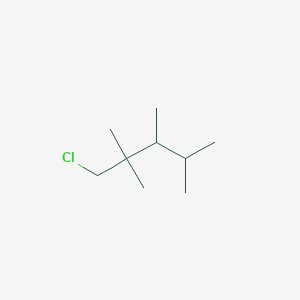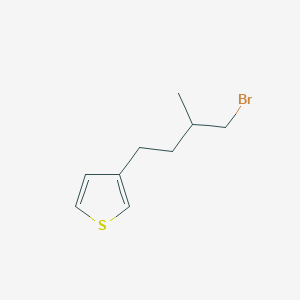
3-(4-Bromo-3-methylbutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-methylbutyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This specific compound features a bromine atom and a methyl group attached to a butyl side chain, which is connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylbutyl)thiophene typically involves the bromination of 3-methylbutylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the selective bromination at the desired position on the butyl side chain.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings to introduce various functional groups onto the thiophene ring .
化学反应分析
Types of Reactions
3-(4-Bromo-3-methylbutyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products Formed
Substitution: Products like 3-(4-Azido-3-methylbutyl)thiophene or 3-(4-Cyano-3-methylbutyl)thiophene.
Oxidation: Products like this compound sulfoxide or sulfone.
Reduction: Products like 3-(4-Methylbutyl)thiophene.
科学研究应用
3-(4-Bromo-3-methylbutyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its electronic properties
作用机制
The mechanism of action of 3-(4-Bromo-3-methylbutyl)thiophene depends on its specific application. In organic electronics, the compound acts as a semiconductor by facilitating charge transport through its conjugated system. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific derivative and application .
相似化合物的比较
Similar Compounds
3-Bromo-4-methylthiophene: Lacks the butyl side chain, leading to different reactivity and applications.
3-(4-Chloro-3-methylbutyl)thiophene: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-(4-Methylbutyl)thiophene: Lacks the halogen atom, affecting its reactivity in substitution reactions.
Uniqueness
3-(4-Bromo-3-methylbutyl)thiophene is unique due to the presence of both a bromine atom and a methylbutyl side chain. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in organic electronics and pharmaceuticals. The bromine atom allows for further functionalization through substitution reactions, while the butyl side chain influences the compound’s solubility and interaction with other molecules .
属性
分子式 |
C9H13BrS |
|---|---|
分子量 |
233.17 g/mol |
IUPAC 名称 |
3-(4-bromo-3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H13BrS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
GVEHYOKUODHOJD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CSC=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


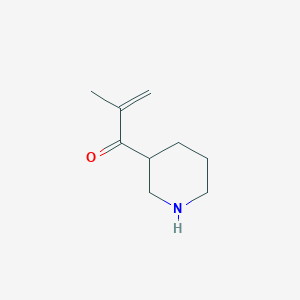
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)



![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
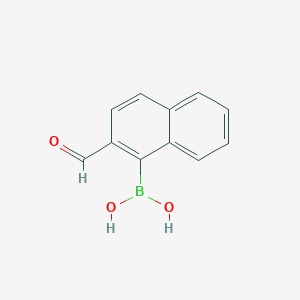
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
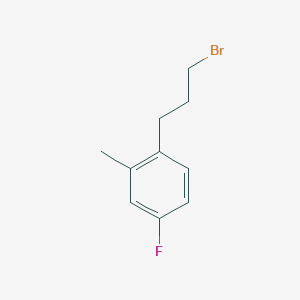
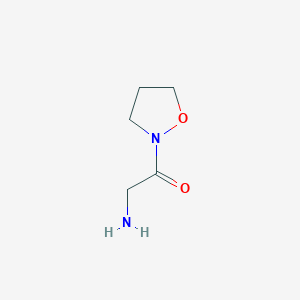


![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
